![molecular formula C16H16N4 B2974544 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 691887-97-5](/img/structure/B2974544.png)
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound . It is a type of triazolopyrimidine, which is a class of compounds known to have various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, mono- and dinuclear platinum(II) coordination compounds of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) have been synthesized . Another study reported the synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine through heteroannulation of a newly produced hydrazino derivative of selenazolo[4,5-d]pyrimidine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as infrared and NMR spectroscopy . For instance, mono- and dinuclear platinum(II) coordination compounds of dmtp were characterized by infrared and by 1H, 13C, 195Pt NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Applications De Recherche Scientifique
Synthesis and Derivatives
5,7-Dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine and its derivatives have been synthesized for various applications. A study by Abdel‐Aziz et al. (2008) demonstrates the synthesis of this compound and its derivatives, revealing moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Similarly, Desenko et al. (1998) focused on the cyclocondensation of this compound with hydroxylamine and hydrazine, exploring its potential chemical applications (Desenko, Komykhov, Orlov, & Meier, 1998).
Biological Activities
The compound's derivatives have shown promising biological activities. De (2006) synthesized derivatives demonstrating herbicidal and fungicidal activities, indicating its potential in agriculture (De, 2006). Desenko et al. (2006) examined the tautomerization of similar compounds, which could have implications in pharmaceuticals and materials science (Desenko, Gladkov, Shishkina, Shishkin, Komykhov, Orlov, & Meier, 2006).
Antimicrobial and Antiproliferative Properties
Argăseală et al. (2022) studied copper(II) and zinc(II) complexes with triazolopyrimidine ligands, showing antiproliferative and antimicrobial activities, indicating the potential for medical applications (Argăseală, Maxim, Badea, Ioniță, Chifiriuc, Rostas, Bacalum, Răileanu, Ruta, Farcasanu, Iorgulescu, & Olar, 2022). Additionally, Novinson et al. (1982) explored its use as phosphodiesterase inhibitors with potential cardiovascular applications (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
Advanced Applications
The compound has also been explored in more advanced applications. Liu et al. (2008) reported on the self-assembly of a derivative into supramolecular microfibers with organic light-emitting properties, showcasing its potential in material science and electronics (Liu, Wang, Zhu, Tu, & Yang, 2008). Moreover, Fandzloch et al. (2020) demonstrated the nanoencapsulation of a ruthenium(ii) complex with triazolopyrimidine in liposomes, enhancing its anticancer activity against melanoma cell lines (Fandzloch, Jaromin, Zaremba-Czogalla, Wojtczak, Lewińska, Sitkowski, Wiśniewska, Łakomska, & Gubernator, 2020).
Mécanisme D'action
Target of Action
The primary target of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle regulatory pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication . The downstream effect of this is a reduction in cell proliferation .
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . This can lead to apoptosis induction within cells . The compound has shown potent dual activity against cell lines and CDK2, displaying significant cytotoxic activities .
Safety and Hazards
Orientations Futures
The future directions in the research of similar compounds involve the development of novel medicines. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . This suggests that similar compounds could be developed for various therapeutic applications.
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, pyrazolo[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
Similar compounds have been reported to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . These compounds have been found to alter cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . These compounds are thought to exert their effects by binding to the active site of CDK2, thereby inhibiting its activity .
Propriétés
IUPAC Name |
5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)20-16(19-12)17-11-18-20/h3-9,11H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAXVDKFRPEMS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=NC=NN12)C)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321539 | |
| Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
691887-97-5 | |
| Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2974461.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2974462.png)
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2974465.png)
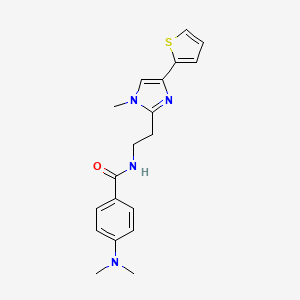
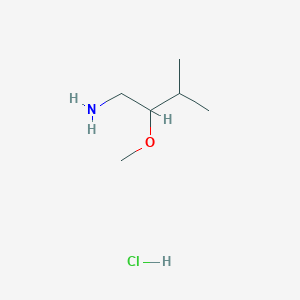
![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
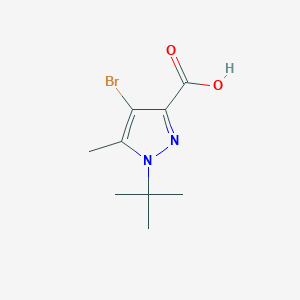
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)
![4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2974475.png)

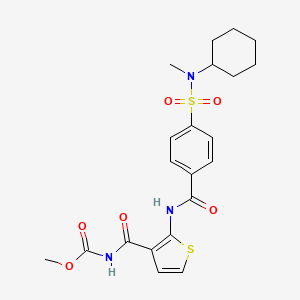
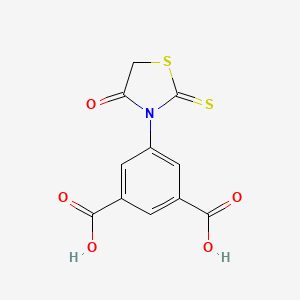
![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)